Citronellyl formate Citronellyl formate Citronellyl formate, also known as citronellyl methanoate or fema 2314, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Citronellyl formate is considered to be a practically insoluble (in water) and relatively neutral molecule. Citronellyl formate has been primarily detected in urine. Within the cell, citronellyl formate is primarily located in the membrane (predicted from logP) and cytoplasm. Citronellyl formate is an apricot, bergamot, and cucumber tasting compound that can be found in citrus and herbs and spices. This makes citronellyl formate a potential biomarker for the consumption of these food products.
Citronellyl formate is a carboxylic ester.
Brand Name: Vulcanchem
CAS No.: 105-85-1
VCID: VC21002699
InChI: InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,9,11H,4,6-8H2,1-3H3
SMILES: CC(CCC=C(C)C)CCOC=O
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol

Citronellyl formate

CAS No.: 105-85-1

Cat. No.: VC21002699

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

Citronellyl formate - 105-85-1

Specification

Description Citronellyl formate, also known as citronellyl methanoate or fema 2314, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Citronellyl formate is considered to be a practically insoluble (in water) and relatively neutral molecule. Citronellyl formate has been primarily detected in urine. Within the cell, citronellyl formate is primarily located in the membrane (predicted from logP) and cytoplasm. Citronellyl formate is an apricot, bergamot, and cucumber tasting compound that can be found in citrus and herbs and spices. This makes citronellyl formate a potential biomarker for the consumption of these food products.
Citronellyl formate is a carboxylic ester.
CAS No. 105-85-1
Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
IUPAC Name 3,7-dimethyloct-6-enyl formate
Standard InChI InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,9,11H,4,6-8H2,1-3H3
Standard InChI Key DZNVIZQPWLDQHI-UHFFFAOYSA-N
SMILES CC(CCC=C(C)C)CCOC=O
Canonical SMILES CC(CCC=C(C)C)CCOC=O

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